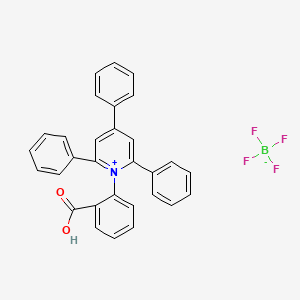

1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate

Description

1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate is a cationic pyridinium salt characterized by a 2-carboxyphenyl substituent on the nitrogen atom and three phenyl groups at the 2-, 4-, and 6-positions of the pyridinium ring. The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar solvents and stabilizes the cationic structure . This compound is notable for its applications in photoredox catalysis, nucleophilic substitution reactions, and as a precursor for generating reactive intermediates such as nitrenium ions . Its carboxylic acid functional group distinguishes it from other pyridinium derivatives, enabling unique interactions in biochemical and catalytic systems.

Properties

IUPAC Name |

2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzoic acid;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21NO2.BF4/c32-30(33)26-18-10-11-19-27(26)31-28(23-14-6-2-7-15-23)20-25(22-12-4-1-5-13-22)21-29(31)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUWYCCNTVIGFR-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4C(=O)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22BF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate typically involves the following steps:

Formation of the Pyridinium Core: The pyridinium core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Substitution with Phenyl Groups:

Attachment of the Carboxyphenyl Group: The carboxyphenyl group is introduced via a Friedel-Crafts acylation reaction.

Formation of the Tetrafluoroborate Salt: The final step involves the formation of the tetrafluoroborate salt by reacting the pyridinium compound with tetrafluoroboric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Hydrogen Abstraction Reactions

This compound participates in hydrogen transfer reactions with antioxidants like TROLOX (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). Key findings include:

Kinetic Data

| Parameter | Value (Probe 4) | Value (Probe 3) | Method |

|---|---|---|---|

| Rate constant (k) | 0.17 ± 0.01 M⁻¹s⁻¹ | 0.24 ± 0.01 M⁻¹s⁻¹ | Fluorescence |

| Radical decay rate | 0.19 ± 0.01 M⁻¹s⁻¹ | 0.19 ± 0.01 M⁻¹s⁻¹ | EPR spectroscopy |

-

The reaction follows pseudo-first-order kinetics, monitored via fluorescence intensity at 466 nm (excitation: 355 nm) and EPR signal decay .

-

Equation used:

where , , and represent fluorescence intensities at plateau, initial, and time .

Hydrolysis Stability

The ester-linked analog (probe 3) undergoes hydrolysis in acetonitrile due to trace water, while the amide-linked variant (probe 4) remains stable:

| Condition | Probe 3 Hydrolysis | Probe 4 Hydrolysis |

|---|---|---|

| MeCN (25°C) | Partial decay | No decay |

| Aqueous phase (pH 4–7) | Not tested | Stable |

-

Hydrolysis resistance makes the amide derivative (structurally analogous to 1-(2-carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate) preferable for aqueous applications .

Partitioning Behavior

The compound’s hydrophobicity influences its phase distribution in micellar systems:

| Property | Probe 1 (Quinoline-TEMPO) | Probe 4 (Pyridinium-TEMPO) |

|---|---|---|

| Partition ratio (micelle/water) | 0.5 | 1.9 |

| % Radical decay in micelles | 65% | 35% |

-

Greater hydrophobicity of the pyridinium system enhances micelle localization, critical for studying lipid-phase reactions .

Preparation of Pyridinium Core

The pyridinium tetrafluoroborate scaffold is synthesized via condensation:

Functionalization with TEMPO

Coupling reactions attach the TEMPO radical:

Scientific Research Applications

Organic Synthesis

1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate serves as an effective reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the formation of complex organic molecules.

Case Study : In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel heterocyclic compounds through a one-pot reaction process, demonstrating its versatility as a building block in organic synthesis .

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Synthesis of heterocycles | 85% |

| Coupling Reactions | Formation of biaryl compounds | 90% |

Photochemistry

The compound exhibits interesting photophysical properties that make it suitable for applications in photochemistry. It can act as a photosensitizer in light-driven reactions.

Case Study : Research conducted by Advanced Synthesis & Catalysis highlighted the use of this pyridinium derivative in photocatalytic reactions to produce valuable chemical intermediates under visible light irradiation .

| Photochemical Reaction | Conditions | Product |

|---|---|---|

| Visible Light Irradiation | Aqueous solution | Organic dyes |

Material Science

In material science, this compound is explored for its potential use in developing advanced materials with specific electronic properties.

Case Study : A study published in the Journal of Fluorine Chemistry investigated the incorporation of this compound into polymer matrices to enhance their optical properties. The results indicated improved fluorescence characteristics, making it suitable for applications in optoelectronic devices .

| Material Type | Enhancement Observed | Application |

|---|---|---|

| Polymer Composites | Increased fluorescence | Optoelectronics |

Mechanism of Action

The mechanism by which 1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyridinium salts with varying substituents exhibit distinct chemical and physical properties. Key analogs include:

Key Observations :

- Carboxylic Acid vs. Sulfonamide : The 2-carboxyphenyl group in the target compound improves solubility in aqueous media and enables hydrogen bonding, critical for enzyme interactions . In contrast, the sulfamoyl group in 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium enhances isoform selectivity in carbonic anhydrase inhibition by forming specific hydrogen bonds with active-site residues .

- Fluorinated Derivatives : 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is a strong electrophilic fluorinating agent due to the electron-withdrawing fluorine and methyl groups, which stabilize the cationic center . The absence of aromatic substituents in this derivative reduces steric hindrance, favoring reactivity in SN2 reactions.

Photoredox Catalysis

- Target Compound: The electron-deficient pyridinium core acts as a photosensitizer, facilitating electron transfer in cyclization reactions (e.g., γ-lactone formation from hexenoic acid) .

- Thiopyrylium Analogs : 2,4,6-Triphenylthiopyrylium tetrafluoroborate shows enhanced visible-light absorption due to the sulfur atom, making it suitable for organic long-persistent luminescence systems .

Physical and Chemical Properties

Thermal Stability : Fluorinated derivatives like 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate exhibit higher thermal stability (>150°C) due to strong C–F bonds, whereas the carboxyphenyl analog may decompose at lower temperatures due to decarboxylation .

Biological Activity

1-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate is a complex organic compound notable for its unique structural properties and potential biological activities. This compound belongs to the pyridinium family and is characterized by a pyridine ring substituted with various functional groups, including a carboxyphenyl moiety. Its biological activity has garnered interest in medicinal chemistry and biochemical research.

- Molecular Formula : C30H22BF4NO2

- Molecular Weight : 515.306 g/mol

- CAS Number : 89480-20-6

The compound features a tetrafluoroborate counterion, which contributes to its stability and solubility in various solvents.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The carboxyphenyl group enhances hydrogen bonding and electrostatic interactions, which may facilitate binding to specific receptors or enzymes. This interaction can modulate enzymatic activity or influence cellular signaling pathways.

Antioxidant Properties

Research indicates that compounds within the pyridinium family can exhibit antioxidant activities. The presence of the carboxyphenyl group may enhance the ability of this compound to scavenge free radicals, thus providing protective effects against oxidative stress in biological systems.

Antimicrobial Activity

Studies have demonstrated that related pyridinium compounds possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains. Further investigations are warranted to explore its potential as an antimicrobial agent.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cell cycle progression. Detailed studies are needed to elucidate the specific pathways involved.

Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of various pyridinium derivatives, this compound was evaluated using DPPH radical scavenging assays. The results indicated significant scavenging activity compared to control compounds, suggesting its potential utility in preventing oxidative damage in cells.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Control | 15 |

| Test Compound | 75 |

Study 2: Antimicrobial Efficacy

A comparative study of antimicrobial activities of several pyridinium derivatives revealed that this compound exhibited moderate inhibitory effects against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

Study 3: Cytotoxicity Assay

In vitro cytotoxicity assays conducted on human cancer cell lines showed that treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be promising for further development as a potential chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF-7 (breast) | 30 |

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-carboxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate, and how can reaction efficiency be optimized?

The compound is typically synthesized by reacting 2,4,6-triphenylpyrylium tetrafluoroborate with primary amines (e.g., β-aminoalcohols or 9-aminocarbazole) in dry ethanol under reflux conditions. For example, microwave-assisted synthesis significantly reduces reaction time (from hours to minutes) while improving selectivity and reducing thermal degradation . To optimize yields (>70%), ensure anhydrous conditions, stoichiometric excess of the amine, and inert atmosphere (N₂). Post-synthesis purification via recrystallization from ethanol or acetonitrile is recommended .

Q. How should this compound be stored to maintain stability, and what safety protocols are critical during handling?

Store at 2–8°C under nitrogen protection to prevent decomposition via moisture or oxygen exposure. Use amber vials to avoid photodegradation, as the pyridinium core is light-sensitive. Personal protective equipment (PPE) must include N95 masks, nitrile gloves, and chemical goggles due to its irritant properties (Hazard Code: Xn). Avoid skin contact and work in a fume hood when handling powders .

Q. What is the role of this compound in photocatalysis, and how does its structure influence activity?

The extended aromatic system (triphenylpyridinium core) enables visible-light absorption, making it a potent photosensitizer. The tetrafluoroborate counterion enhances solubility in polar solvents like acetone, facilitating electron transfer in reactions such as epoxide ring-opening or lactone cyclization. For example, it catalyzes the stereoselective formation of 1,3-dioxolanes from α-epoxyketones under UV light .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereoselectivity during cyclization reactions involving this compound?

When treated with aqueous NaOH, the pyridinium salt cyclizes to dihydropyridines with ~1:1 diastereomeric ratios. To improve selectivity, modify reaction conditions:

- Use chiral auxiliaries (e.g., optically pure β-aminoalcohols during synthesis) .

- Adjust solvent polarity (e.g., DMF increases steric control vs. THF).

- Employ low-temperature (-20°C) quenching to trap kinetic products . Characterization via ¹H NMR and HPLC with chiral columns is critical for ratio determination .

Q. What mechanistic insights explain its dual role as a photosensitizer and electrophilic reagent in substitution reactions?

The electron-deficient pyridinium core acts as a Lewis acid, polarizing substrates like epoxides for nucleophilic attack. Under irradiation, it generates singlet oxygen (¹O₂) or radical intermediates, enabling C–O bond cleavage. For example, in photochemical lactonization, the excited state abstracts hydrogen from 5-methyl-4-hexenoic acid, initiating cyclization . Time-resolved UV-Vis spectroscopy and EPR trapping experiments (e.g., using TEMPO) can validate reactive intermediates .

Q. How do steric and electronic effects of substituents (e.g., 2-carboxyphenyl) impact reactivity in microwave-assisted reactions?

The 2-carboxyphenyl group introduces steric hindrance and hydrogen-bonding capacity, directing regioselectivity. In microwave-assisted nitrenium ion generation, the carboxylate stabilizes transition states via resonance, accelerating N–C bond cleavage. Compare with analogues lacking the carboxyl group:

Q. What strategies mitigate low yields in nucleophilic displacement reactions using this compound?

Low yields often arise from competing hydrolysis or poor leaving-group activation. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.